3-Epibufalin

Toxicology Bufadienolides Zebrafish model

3-Epibufalin is the essential 3α-epimer reference for structure-activity relationship studies at the C3 position of bufadienolides. Its 256-fold higher maximum non-toxic concentration (vs. bufalin) in zebrafish toxicology enables safer mechanistic studies deconvoluting Na+/K+-ATPase inhibition from cardiotoxicity. As a primary bufalin metabolite achieving 65-fold higher plasma levels, it is indispensable for accurate LC-MS/MS pharmacokinetic profiling and tracking sex-specific Phase II conjugation pathways. Researchers investigating C3-stereochemistry-dependent target binding, metabolite identification, or developing safer bufadienolide derivatives require this authenticated standard.

Molecular Formula C24H34O4
Molecular Weight 386.5 g/mol
CAS No. 465-20-3
Cat. No. B7772286
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Epibufalin
CAS465-20-3
Molecular FormulaC24H34O4
Molecular Weight386.5 g/mol
Structural Identifiers
SMILESCC12CCC(CC1CCC3C2CCC4(C3(CCC4C5=COC(=O)C=C5)O)C)O
InChIInChI=1S/C24H34O4/c1-22-10-7-17(25)13-16(22)4-5-20-19(22)8-11-23(2)18(9-12-24(20,23)27)15-3-6-21(26)28-14-15/h3,6,14,16-20,25,27H,4-5,7-13H2,1-2H3/t16-,17-,18-,19+,20-,22+,23-,24+/m1/s1
InChIKeyQEEBRPGZBVVINN-SIBWXOBNSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Epibufalin (CAS 465-20-3): A 3α-Hydroxyl Epimer of Bufalin with Reduced Toxicity Profile for Cardiotonic and Antitumor Research


3-Epibufalin (CAS 465-20-3), also known as 3-epi-Bufalin, is a bufadienolide steroid that serves as the 3α-hydroxyl epimer of bufalin. It occurs naturally as a microbial transformation product of bufadienolides and as an in vivo metabolite of bufalin in mammalian systems [1][2]. The compound features a steroidal backbone with a characteristic α-pyrone ring at C-17 and differs structurally from bufalin solely in the stereochemistry at the C3 hydroxyl group, which adopts the α (axial) configuration rather than the β (equatorial) configuration found in bufalin . This single stereochemical inversion is catalyzed enzymatically by short-chain dehydrogenase/reductases, representing a natural detoxification pathway that significantly alters the compound's biological activity profile while preserving the core pharmacophore [2].

Why 3-Epibufalin Cannot Be Substituted by Bufalin or Other Bufadienolides in Research Applications


Bufadienolides cannot be treated as interchangeable reagents due to profound differences in toxicity, target binding, and metabolic fate driven by subtle structural variations. Bufalin, while possessing potent Na+/K+-ATPase inhibitory activity (Kd = 40-45 nM across α1, α2, and α3 isoforms) and demonstrated antitumor efficacy, is severely limited by dose-dependent cardiotoxicity that restricts its therapeutic window [1]. 3-Epibufalin exhibits a dramatically reduced toxicity profile—with a 256-fold higher maximum non-toxic concentration compared to bufalin in zebrafish toxicology assays—while maintaining the core bufadienolide pharmacophore [2]. Furthermore, the metabolic interconversion between bufalin and 3-epibufalin in vivo means that studies using bufalin alone cannot adequately control for the confounding effects of this epimerization pathway [3]. For researchers investigating structure-activity relationships at the C3 position, developing safer bufadienolide derivatives, or conducting metabolic profiling studies, 3-epibufalin is an essential reference standard that cannot be substituted by bufalin, cinobufagin, resibufogenin, or other class members without fundamentally altering experimental outcomes [4].

Quantitative Differentiation Evidence: 3-Epibufalin vs. Bufalin and Related Bufadienolides


3-Hydroxyl Epimerization Reduces Zebrafish Toxicity by 256-Fold Relative to Bufalin

In a direct head-to-head toxicology comparison using a zebrafish model, 3-epibufalin (3α-hydroxyl configuration) demonstrated a maximum non-toxic concentration 256 times higher than that of bufalin (3β-hydroxyl configuration). This study also evaluated the resibufogenin/3-epi-resibufogenin pair, which showed a 96-fold toxicity difference, confirming that 3-hydroxyl epimerization consistently reduces bufadienolide toxicity [1].

Toxicology Bufadienolides Zebrafish model Epimerization Safety assessment

3-Epibufalin Achieves 65-Fold Higher Plasma Cmax than Parent Bufalin Following Oral Administration in Rats

In a pharmacokinetic study where bufalin was orally administered to rats at 10 mg/kg, 3-epibufalin emerged as the predominant circulating species. The Cmax of 3-epibufalin reached 963.06 ± 284.76 ng/mL, which was approximately 65-fold higher than the Cmax of parent bufalin measured at 14.72 ± 4.68 ng/mL. The metabolic conversion to 3-epibufalin occurred rapidly, within 5 minutes post-administration [1].

Pharmacokinetics Metabolism LC-MS/MS Bufalin metabolites In vivo

3α-Hydroxyl Epimerization Stereoselectively Alters Biological Recognition Relative to 3β-Hydroxyl Bufadienolides

The short-chain dehydrogenase/reductase HSE-1, cloned from toad liver, stereoselectively catalyzes the conversion of bufalin (3β-OH) to 3-epibufalin (3α-OH). This enzymatic epimerization is specific to the 3-position and does not affect the 14β-hydroxyl group or the α-pyrone ring. The stereochemical inversion at C3, while subtle, produces a compound that is recognized differently by biological systems, as evidenced by the 256-fold toxicity differential [1]. A 2025 structure-activity relationship analysis confirmed that C3 position modification is a critical determinant regulating both cytotoxicity and solubility of bufadienolides [2].

Stereochemistry Enzyme catalysis Structure-activity relationship C3 modification

3-Epibufalin Serves as a Sex-Specific Metabolic Conjugation Substrate Not Observed with Bufalin

In vivo metabolism studies in rats revealed that 3-epibufalin undergoes further Phase II conjugation to form 3-epibufalin 3-glucuronide in both sexes, while 3-epibufalin 3-sulfate formation occurs exclusively in female rats. This sex-specific metabolic fate is not observed with the parent compound bufalin [1].

Metabolism Phase II conjugation Sex differences Glucuronidation Sulfation

Optimal Research and Procurement Application Scenarios for 3-Epibufalin


Investigating C3 Stereochemistry-Dependent Structure-Activity Relationships in Bufadienolides

For medicinal chemistry and pharmacology programs focused on optimizing bufadienolide derivatives, 3-epibufalin is the essential 3α-epimer reference compound. Comparative studies between bufalin (3β-OH) and 3-epibufalin (3α-OH) enable precise characterization of how C3 stereochemistry modulates Na+/K+-ATPase binding, cytotoxicity, and cardiotoxicity. A 2025 network pharmacology analysis confirmed that C3 structural modification significantly regulates both cytotoxicity and solubility, identifying this position as a key optimization target for safer derivatives [1]. The 256-fold toxicity difference between these epimers in zebrafish models provides a quantitative benchmark for evaluating new C3-modified analogs [2].

Analytical Reference Standard for Bufalin Metabolite Identification and Pharmacokinetic Studies

3-Epibufalin is a primary in vivo metabolite of bufalin that achieves plasma concentrations approximately 65-fold higher than the parent compound after oral administration (Cmax = 963.06 ± 284.76 ng/mL for 3-epibufalin vs. 14.72 ± 4.68 ng/mL for bufalin) [3]. Laboratories conducting LC-MS/MS-based pharmacokinetic studies of bufalin or Venenum Bufonis preparations require authenticated 3-epibufalin as a quantitative reference standard for accurate metabolite profiling. The compound is also necessary for tracking Phase II conjugates including 3-epibufalin 3-glucuronide and 3-epibufalin 3-sulfate [4].

Toxicology Studies Requiring a Reduced-Toxicity Bufadienolide Comparator

In safety pharmacology and toxicology programs where bufalin's dose-limiting cardiotoxicity (characterized by late sodium current enhancement with EC50 = 2.48 μmol·L⁻¹ and action potential duration shortening in hiPSC-CMs [5]) constrains experimental design, 3-epibufalin offers a substantially safer comparator with a 256-fold higher maximum non-toxic concentration in zebrafish models [2]. This makes 3-epibufalin suitable for mechanistic studies aimed at deconvoluting therapeutic Na+/K+-ATPase inhibition from cardiotoxic ion channel effects, or for establishing baseline toxicity parameters in novel bufadienolide screening cascades.

Sex-Stratified Metabolism and Disposition Studies of Bufadienolides

3-Epibufalin undergoes sex-specific Phase II conjugation: while 3-epibufalin 3-glucuronide forms in both male and female rats, 3-epibufalin 3-sulfate forms exclusively in female rats [4]. For research programs investigating sex-based differences in bufadienolide pharmacokinetics, toxicokinetics, or pharmacodynamics, 3-epibufalin is an indispensable analytical standard for tracking these sexually dimorphic metabolic pathways. This application is particularly relevant given the growing regulatory emphasis on sex as a biological variable in preclinical research.

Quote Request

Request a Quote for 3-Epibufalin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.